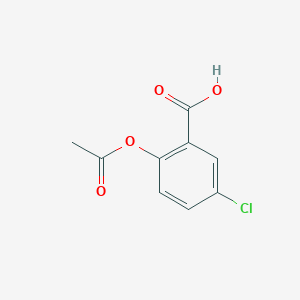

2-(Acetyloxy)-5-chlorobenzoic acid

Descripción general

Descripción

2-(Acetyloxy)-5-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyloxy group and a chlorine atom attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid typically involves the acetylation of 5-chlorosalicylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Acetyloxy)-5-chlorobenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetyloxy group can be hydrolyzed to yield 5-chlorosalicylic acid.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) at elevated temperatures.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used in the presence of a suitable solvent.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

Hydrolysis: 5-chlorosalicylic acid

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

2-(Acetyloxy)-5-chlorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of cephalosporin antibiotics, which are critical in treating bacterial infections. The compound's acetyloxy group enhances its reactivity, facilitating acylation reactions necessary for forming complex structures found in cephalosporins like cefpodoxime proxetil .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. In particular, research has demonstrated that compounds synthesized from this acid can induce apoptosis in cancer cells through caspase-3/7 activation pathways. These findings suggest potential therapeutic applications in treating various cancers, including colorectal and liver cancers .

Polymer Chemistry

The compound has been explored as a building block for the synthesis of polymers with specific functional properties. Its chlorinated structure allows for enhanced interactions in polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength. Such polymers could find applications in coatings, adhesives, and other industrial materials.

Coating Technologies

Due to its chemical stability and reactivity, this compound can be used to develop advanced coating materials that provide protective barriers against environmental factors. This application is particularly relevant in industries where corrosion resistance is critical.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as enzyme inhibitors, which is valuable for developing drugs targeting specific biochemical pathways involved in diseases such as cancer and viral infections . The structure-activity relationship (SAR) studies of these derivatives provide insights into their mechanism of action and efficacy.

Drug Delivery Systems

The compound's ability to form complexes with various biomolecules makes it a candidate for drug delivery systems. Its functional groups can be modified to enhance solubility and bioavailability, which are critical factors for effective drug formulation.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Acetyloxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the chlorine atom and benzene ring can interact with various enzymes and receptors, influencing their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Acetyloxy)benzoic acid:

5-Chlorosalicylic acid: A precursor in the synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid, it has similar chemical properties but lacks the acetyloxy group.

2-(Acetyloxy)-4-chlorobenzoic acid: A structural isomer with the chlorine atom in a different position, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to the specific positioning of the acetyloxy and chlorine groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-(Acetyloxy)-5-chlorobenzoic acid (CAS No. 1734-62-9) is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an acetyloxy group and a chlorine atom on the benzene ring, which confers unique chemical reactivity and biological activity. The investigation of its biological properties has revealed potential applications in various fields, including medicine and agriculture.

- Molecular Formula : CHClO

- Molecular Weight : 214.63 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in organic solvents, slightly soluble in water

Synthesis

The synthesis of this compound typically involves the acetylation of 5-chlorosalicylic acid using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions generally include heating to 60-70°C for several hours to ensure complete acetylation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, it has been tested against pathogens such as Bipolaris maydis and Fusarium graminearum, showing protective effects on plant tissues .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential .

Apoptotic Activity

This compound has been identified as a potent apoptotic agent in cancer research. It induces apoptosis in cancer cell lines through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. This property positions it as a promising candidate for cancer therapy .

Case Studies

The biological activity of this compound is attributed to its structural characteristics:

- Hydrolysis : The acetyloxy group can be hydrolyzed to release acetic acid, which may enhance its biological effects.

- Chlorine Substitution : The chlorine atom on the benzene ring can interact with various biological targets, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Acetyloxy)benzoic acid | Lacks chlorine substitution | Moderate anti-inflammatory properties |

| 5-Chlorosalicylic acid | Precursor without acetyloxy group | Antimicrobial activity but less potent than this compound |

| 2-(Acetyloxy)-4-chlorobenzoic acid | Different chlorine position | Varies in biological activity due to structural differences |

Propiedades

IUPAC Name |

2-acetyloxy-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHHQWYXIPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384872 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-62-9 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.